molecular formula C7H2ClF5O B1404589 5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene CAS No. 1404194-58-6

5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene

Cat. No. B1404589
CAS RN: 1404194-58-6
M. Wt: 232.53 g/mol
InChI Key: PECGTQFWVKJZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a type of organofluorine compound, which are organic compounds that contain fluorine. They are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .


Molecular Structure Analysis

The compound contains a benzene ring, which is a cyclic compound with alternating double and single bonds. It also has a chloro(difluoro)methoxy group attached to it, which includes a chlorine atom and a methoxy group with two fluorine atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Organofluorine compounds are often characterized by high thermal and chemical stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many organofluorine compounds are used in pharmaceuticals due to their ability to form stable, strong bonds with carbon, which can affect the activity and distribution of the drug .

Future Directions

The future directions for this compound would depend on its potential applications. Organofluorine compounds are a growing field of study, with potential applications in pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

5-[chloro(difluoro)methoxy]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-7(12,13)14-3-1-4(9)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECGTQFWVKJZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
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5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
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5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
Reactant of Route 5
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene
Reactant of Route 6
5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene

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